molecular formula C10H12Cl2N2 B1434132 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride CAS No. 15190-18-8

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

Cat. No. B1434132
CAS RN: 15190-18-8
M. Wt: 231.12 g/mol
InChI Key: ZHMCHSJPEDWFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride, or 2CP-DMA, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 2CP-DMA is a versatile compound that can be used in a variety of experiments, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Pharmacological Research Tool

A study described the discovery of a nonpeptidic agonist of the urotensin-II receptor, highlighting the use of compounds with chlorophenyl and dimethylamino groups as pharmacological research tools and potential drug leads. This demonstrates the utility of structurally similar compounds in receptor-targeted drug discovery and development (Croston et al., 2002).

Molecular Structure and Spectroscopy

Research on the structural parameters and spectroscopic characterization of compounds including chlorophenyl and dimethylamino groups utilized DFT calculations. This work illustrates the importance of such compounds in understanding molecular structure, electronic interactions, and spectroscopic properties, which are crucial for designing materials with specific optical or electronic properties (Wazzan et al., 2016).

Photochromic Systems

A study on the gated photochromic system of diarylethene with a photon-working key shows the application of compounds with dimethylamino groups in developing photoresponsive materials. This research underscores the utility of such compounds in creating materials that change their properties in response to light, with potential applications in data storage and photo-switching devices (Mahvidi et al., 2016).

Solvent-stabilized Molecular Capsules

The formation of solvent-stabilized molecular capsules using pyrrogallolarenes highlights the relevance of compounds with related structures in supramolecular chemistry. These findings contribute to the development of molecular containers that can encapsulate various ions or molecules, with applications ranging from drug delivery to the design of novel catalytic systems (Shivanyuk et al., 2003).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-13(2)10(7-12)8-3-5-9(11)6-4-8;/h3-6,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMCHSJPEDWFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.